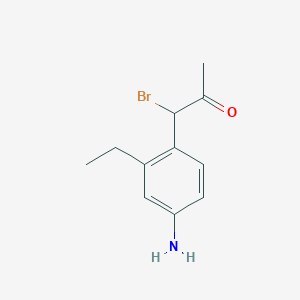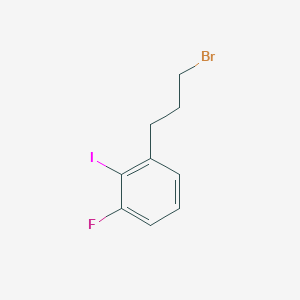
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Alkylation: The attachment of the 3-bromopropyl group to the benzene ring is often carried out using alkylation reactions, where a suitable alkylating agent such as 3-bromopropyl chloride is used in the presence of a base.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different products. For example, oxidation can lead to the formation of corresponding carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of pharmaceutical compounds with specific biological activities.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-fluoro-2-iodobenzene involves its interaction with molecular targets through its halogen atoms and functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The specific pathways involved depend on the nature of the target and the reaction conditions.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-fluoro-2-iodobenzene can be compared with other halogenated aromatic compounds such as:
1-(3-Bromopropyl)-2-iodobenzene: Lacks the fluorine atom, which may result in different reactivity and applications.
1-(3-Bromopropyl)-3-chloro-2-iodobenzene:
1-(3-Bromopropyl)-3-fluoro-4-iodobenzene: The position of the iodine atom is different, which can affect the compound’s reactivity and interactions.
Propriétés
Formule moléculaire |
C9H9BrFI |
|---|---|
Poids moléculaire |
342.97 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrFI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
Clé InChI |
OWWSDKMBGCPGDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)I)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14059362.png)
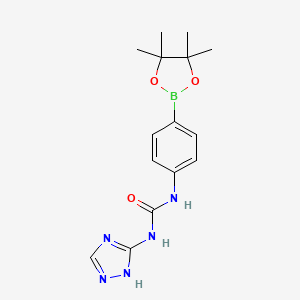
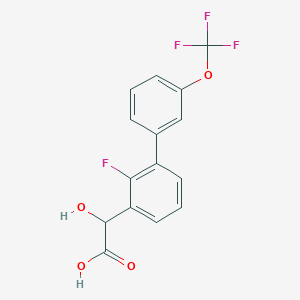

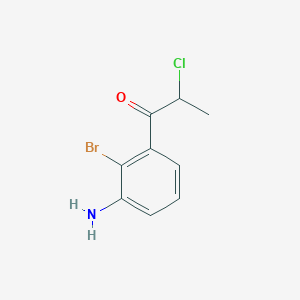
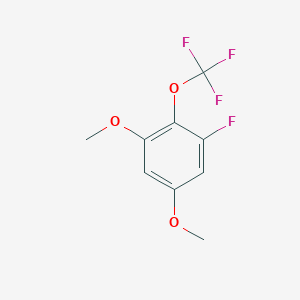
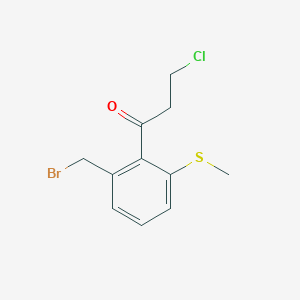
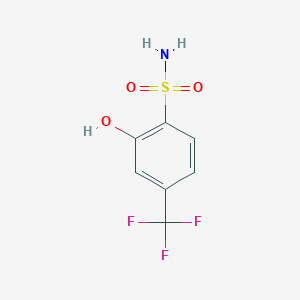
![(1S,2S,7S,9S)-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-ene-8,17-dione](/img/structure/B14059421.png)
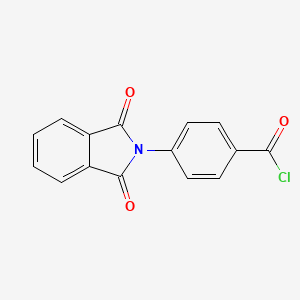
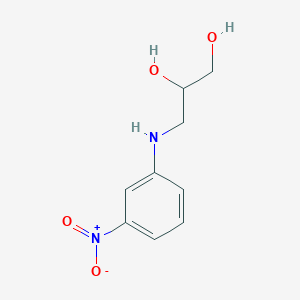
![N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
